5-chloro-3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
5-chloro-3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of a chlorine atom at the 5th position and a 2-methoxybenzyl group at the 3rd position on the benzoxazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-aminobenzoic acid and 2-methoxybenzyl chloride.
Formation of Benzoxazole Ring: The benzoxazole ring is formed through a cyclization reaction. This can be achieved by reacting 5-chloro-2-aminobenzoic acid with a suitable reagent, such as phosphorus oxychloride (POCl3), under reflux conditions.
Substitution Reaction: The 2-methoxybenzyl group is introduced through a substitution reaction. This involves reacting the intermediate product with 2-methoxybenzyl chloride in the presence of a base, such as potassium carbonate (K2CO3), in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group.
Reduction: Reduction reactions can target the oxazole ring, leading to the formation of reduced derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Reduced benzoxazole derivatives.
Substitution Products: Compounds with various functional groups replacing the chlorine atom.
Scientific Research Applications
5-chloro-3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-ethylbenzoxazolium tetrafluoroborate: Another benzoxazole derivative with a chlorine atom at the 2nd position and an ethyl group at the 3rd position.
5-chloro-3-methyl-2(3H)-benzoxazolimine: A compound with a similar structure but with a methyl group instead of a 2-methoxybenzyl group.
Uniqueness
5-chloro-3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one is unique due to the presence of the 2-methoxybenzyl group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
5-chloro-3-[(2-methoxyphenyl)methyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-19-13-5-3-2-4-10(13)9-17-12-8-11(16)6-7-14(12)20-15(17)18/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMYBBWGHYINDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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